molecular formula C31H29IN2 B15138179 2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide

2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide

Cat. No.: B15138179
M. Wt: 556.5 g/mol
InChI Key: MSKGZANNCMICAY-UHFFFAOYSA-M
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Description

2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide typically involves multiple steps, starting with the preparation of the carbazole derivative. One common method involves the reaction of 9-ethylcarbazole with appropriate reagents to introduce the ethenyl group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized carbazole derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide is unique due to its complex structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C31H29IN2

Molecular Weight

556.5 g/mol

IUPAC Name

2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide

InChI

InChI=1S/C31H29N2.HI/c1-5-33-26-13-9-8-12-24(26)25-20-21(14-17-27(25)33)15-19-29-31(2,3)30-23-11-7-6-10-22(23)16-18-28(30)32(29)4;/h6-20H,5H2,1-4H3;1H/q+1;/p-1

InChI Key

MSKGZANNCMICAY-UHFFFAOYSA-M

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=C/C3=[N+](C4=C(C3(C)C)C5=CC=CC=C5C=C4)C)C6=CC=CC=C61.[I-]

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC3=[N+](C4=C(C3(C)C)C5=CC=CC=C5C=C4)C)C6=CC=CC=C61.[I-]

Origin of Product

United States

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